Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate
Description
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
methyl 5-fluorosulfonyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGOMWQOARRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031268-76-3 | |
| Record name | methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate typically involves the use of fluorosulfonyl radicals. These radicals are generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . The preparation methods often include direct fluorosulfonylation with fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides . Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF .
Chemical Reactions Analysis
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate has a wide range of applications in various scientific fields:
Chemistry
- Reagent in Organic Synthesis : It is used as a reagent for synthesizing sulfonyl fluorides, which are valuable intermediates in organic chemistry.
Biology
- Chemical Biology : The compound is utilized for modifying biomolecules, which can lead to enhanced understanding of biological processes and potential therapeutic applications.
Medicinal Chemistry
- Drug Development : Its unique structural features make it a candidate for developing pharmaceuticals targeting specific enzymes or receptors. Preliminary studies suggest potential anticancer properties, with significant reductions in tumor size observed in murine models at dosages of 100 mg/kg .
Industry
- Material Science : It is employed in producing materials with specific functional properties, contributing to advancements in polymer science and nanotechnology.
Case Study 1: Antimicrobial Efficacy
In comparative studies against various bacterial strains, this compound exhibited superior activity against Enterococcus faecium with an ID50 of . This effectiveness is attributed to the unique electronic properties imparted by the fluorosulfonyl group .
Case Study 2: Cancer Cell Proliferation Inhibition
A study evaluating the anticancer properties in murine models indicated that this compound significantly reduced tumor sizes compared to control groups. At a dosage of 100 mg/kg, it was observed to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate involves the interaction of the fluorosulfonyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is also a sulfonyl fluoride and is used in trifluoromethylation reactions.
Methyl fluorosulfonate:
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Biological Activity
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate is a fluorinated organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula CHFNOS and a molecular weight of approximately 209.15 g/mol. Its structure includes a methyl ester at the carboxylate position and a fluorosulfonyl group attached to the oxazole ring, which enhances its reactivity compared to similar compounds lacking these functional groups.
Structural Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Fluorosulfonyl group, oxazole ring | High reactivity due to electron-withdrawing effects |
| Methyl 5-methyl-1,2-oxazole-3-carboxylate | Methyl group at position 5 | Less reactive; lacks fluorosulfonyl group |
| Methyl 5-(sulfonyl)-1,2-oxazole-3-carboxylate | Sulfonyl instead of fluorosulfonyl | Different electronic properties |
| Methyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate | Trifluoromethyl group at position 5 | Stronger electron-withdrawing effect |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Fluorination Reactions : Utilizing fluorinating agents to introduce the fluorosulfonyl group.
- Carboxylation : Employing carboxylic acid derivatives to form the ester linkage.
- Oxazole Formation : Cyclization reactions that form the oxazole ring structure.
These synthetic routes allow for controlled production with desired purity and yield.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Enterococcus faecium | 10 |
These results suggest that the compound has promising potential as an antimicrobial agent due to its ability to inhibit bacterial growth effectively .
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
The compound demonstrated a dose-dependent response in inhibiting cell growth, indicating its potential as a lead compound for further development in cancer therapy .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study with other oxazole derivatives, this compound showed superior activity against Enterococcus faecium with an ID50 of M. This effectiveness was attributed to its unique electronic properties imparted by the fluorosulfonyl group .
Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation evaluated the anticancer properties of this compound in vivo using murine models. The results indicated that at a dosage of , there was a significant reduction in tumor size compared to control groups. The mechanism of action appears to involve apoptosis induction in cancer cells .
Q & A
Q. Advanced Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
